1-(1-Allylcyclohexyl)pyrrolidine
Description
Contextualization of Pyrrolidine (B122466) Analogues in Chemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in the field of medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov Its prevalence is not a coincidence; the pyrrolidine nucleus is a key structural component in numerous natural products, alkaloids, and vitamins, which has inspired its extensive use in the design of synthetic therapeutic agents. researchgate.net In fact, among the most common five-membered non-aromatic nitrogen heterocycles, pyrrolidine ranks first, appearing in 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The scientific interest in this saturated scaffold is largely due to its unique structural and physicochemical properties. researchgate.netnih.gov The sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry, a significant advantage over flat, aromatic systems in exploring the pharmacophore space for optimal interactions with biological targets. researchgate.netnih.govnih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for increased 3D coverage and contributes significantly to the stereochemistry of the molecule. researchgate.netnih.govnih.gov The stereogenicity of the carbon atoms is a critical feature, as different stereoisomers and the spatial arrangement of substituents can result in vastly different biological profiles due to specific binding modes with enantioselective proteins like enzymes and receptors. researchgate.netnih.gov
Rationale for Investigating Novel Pyrrolidine Derivatives within Academic Research
The development of novel pyrrolidine derivatives is a dynamic and crucial area of academic research, driven by the continuous need for new therapeutic agents with improved efficacy, selectivity, and safety profiles. nih.govresearchgate.net A primary motivation is to address the challenges posed by existing treatments, such as the emergence of drug-resistant pathogens or the desire for molecules with fewer side effects. nih.gov Researchers synthesize and study new analogues to explore a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. nih.govresearchgate.net
Academic research into new pyrrolidine derivatives often focuses on establishing a clear Structure-Activity Relationship (SAR). nih.gov By systematically modifying the substituents at various positions on the pyrrolidine ring, chemists can study the impact of these changes on the compound's biological activity. digitellinc.com For example, research might explore how altering the length of an alkyl chain or introducing different aryl groups affects a compound's interaction with a specific biological target, such as the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes in the context of anti-inflammatory drug development. nih.govresearchgate.net This systematic exploration allows for the rational design of more potent and selective drug candidates. nih.govdigitellinc.com The ultimate goal is to identify promising new lead compounds that can be further developed into next-generation medicines. researchgate.net
Scope and Objectives of Academic Research on 1-(1-Allylcyclohexyl)pyrrolidine
The compound this compound, also known as PCPr, is a structural analogue of phencyclidine (PCP) and is classified as a dissociative anesthetic. ontosight.ai Academic research on this specific molecule is centered on its distinct chemical structure, which combines a pyrrolidine ring, a cyclohexyl group, and a reactive allyl group, and its resulting pharmacological profile. ontosight.ai
The primary objectives of investigating this compound include:
Pharmacological Characterization: A key goal is to fully understand its mechanism of action. Research indicates its principal action is the blockade of N-methyl-D-aspartate (NMDA) receptors in the brain, a mechanism shared with other dissociative anesthetics like ketamine and PCP. ontosight.ai Further studies aim to elucidate its potential interactions with other receptor systems, such as sigma receptors, to build a complete picture of its psychoactive effects. ontosight.ai
Synthetic Methodologies: Developing efficient and novel synthetic routes is a constant objective in chemical research. The synthesis of this compound and its derivatives would likely be explored, potentially involving the reaction of cyclohexanone (B45756) with an allyl organometallic reagent followed by the introduction of the pyrrolidine moiety.
Structure-Activity Relationship (SAR) Studies: Researchers would be interested in how the components of the molecule contribute to its activity. The presence of the allyl group on the cyclohexyl ring is a distinguishing feature that may influence its metabolic stability and binding affinity to its biological targets compared to other analogues. ontosight.ai Research would aim to synthesize related compounds, modifying the allyl or cyclohexyl groups, to probe these relationships.
The physicochemical properties of this compound are fundamental to its study.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁N | ontosight.ai |
| Molecular Weight | 191.31 g/mol | ontosight.ai |
| Class | Pyrrolidine | ontosight.ai |
Research on this compound is framed by its potential as a tool to understand the function of the NMDA receptor system and the structural requirements for dissociative anesthetic activity.
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ketamine |
| Phencyclidine (PCP) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7418-88-4 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
1-(1-prop-2-enylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C13H23N/c1-2-8-13(9-4-3-5-10-13)14-11-6-7-12-14/h2H,1,3-12H2 |
InChI Key |
LYJRVYUVVDMOSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)N2CCCC2 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 1 1 Allylcyclohexyl Pyrrolidine
Methodologies for the De Novo Synthesis of 1-(1-Allylcyclohexyl)pyrrolidine
The creation of this compound from basic precursors involves several established chemical reactions. These methods focus on the construction of the core structure by forming key carbon-carbon and carbon-nitrogen bonds.
Precursor Selection and Reaction Routes
The synthesis of this compound can be approached through the strategic combination of precursor molecules. A primary method involves the reaction of pyrrolidine (B122466) with a suitable allyl-containing cyclohexyl electrophile.
A common route begins with the alkylation of pyrrolidine. Pyrrolidine, a cyclic secondary amine, readily undergoes nucleophilic substitution. nih.govwikipedia.org The nitrogen atom of the pyrrolidine ring can act as a nucleophile, attacking an electrophilic carbon. In the synthesis of related compounds, such as (S)-1-Allylpyrrolidine-2-carboxylic acid, the foundational step is the reaction of pyrrolidine with an allyl halide, like allyl bromide, in the presence of a strong base. This forms the 1-allylpyrrolidine (B14054237) intermediate.
For the synthesis of the target compound, a key precursor would be an activated cyclohexyl ring bearing an allyl group. The synthesis can also be envisioned through the reaction of 1-allylcyclohexanecarbonitrile with a reducing agent to form the corresponding amine, followed by cyclization with a suitable four-carbon dielectrophile to form the pyrrolidine ring.
Another plausible route involves the Grignard reaction. Cyclohexanone (B45756) can be reacted with allylmagnesium bromide to form 1-allylcyclohexanol. Subsequent conversion of the hydroxyl group to a good leaving group, followed by reaction with pyrrolidine, would yield the target compound.
The biosynthesis of pyrrolidine-containing natural products, such as anisomycin, offers insights into alternative synthetic strategies, often involving enzymatic transformations and the condensation of aromatic keto acids. nih.gov While not a direct synthesis of this compound, these biological pathways highlight the diverse routes to forming the pyrrolidine core. nih.gov
Optimization of Reaction Conditions and Yields in Laboratory Settings
Optimizing the synthesis of pyrrolidine derivatives is crucial for achieving high yields and purity. Statistical experimental design is a powerful tool for this purpose, as demonstrated in the synthesis of modified starches. wur.nl For the synthesis of this compound, factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the outcome.
In related alkylations of pyrrolidine, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to improve the efficiency of the reaction. The selection of a suitable base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often employed to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.
The choice of solvent can influence reaction rates and yields. Aprotic polar solvents are generally preferred for such nucleophilic substitution reactions. The optimization process would involve systematically varying these parameters to identify the conditions that provide the highest yield of the desired product while minimizing the formation of side products.
Synthetic Approaches to Analogues and Isomers of this compound
The derivatization of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. nih.gov Modifications can be made to the allyl group, the cyclohexane (B81311) ring, and the pyrrolidine ring.
Modification of the Allyl Moiety
The allyl group serves as a versatile handle for further chemical transformations.
Oxidation: The double bond of the allyl group can be oxidized to a diol using reagents like osmium tetroxide (OsO₄) in combination with a co-oxidant such as sodium periodate (B1199274) (NaIO₄).
Cross-Metathesis: Olefin metathesis, utilizing catalysts like the Grubbs catalyst, allows for the diversification of the allyl side chain by reacting it with other alkenes.
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can be achieved through hydroformylation, leading to the formation of an aldehyde.
Hydrogenation: The double bond can be reduced to a propyl group through catalytic hydrogenation.
These modifications allow for the introduction of a wide range of functional groups, altering the steric and electronic properties of the molecule.
Cyclohexane Ring Substitutions
Introducing substituents onto the cyclohexane ring can significantly influence the molecule's conformation and biological activity. This can be achieved by starting with a substituted cyclohexanone precursor. For instance, using a 4-methylcyclohexanone (B47639) in the initial Grignard reaction would lead to a methyl-substituted analog.
The functionalization of saturated rings can also be achieved through C-H activation, although this is often more challenging. rsc.org
Pyrrolidine Ring Functionalization
The pyrrolidine ring itself can be modified in several ways. nih.gov
N-Dealkylation and Re-alkylation: The allyl group can potentially be cleaved and replaced with other alkyl or functionalized groups.
Ring Contraction/Expansion: Skeletal editing strategies, such as the photo-promoted ring contraction of pyridines, can lead to functionalized pyrrolidines, although this is a more complex transformation. nih.gov
C-H Functionalization: Direct C-H functionalization of the pyrrolidine ring, while challenging, can introduce new substituents. rsc.org Metal-free methods have been developed for this purpose. rsc.org
Cycloaddition Reactions: The pyrrolidine ring can be constructed through cycloaddition reactions, which can also be used to introduce functionality. researchgate.net For example, a one-pot nitro-Mannich/hydroamination cascade reaction can produce substituted pyrrolidines. researchgate.net
Functionalization of Pre-formed Rings: A common strategy involves using derivatives of proline, which already contain a functionalized pyrrolidine ring, as starting materials. nih.govmdpi.com
A photoinduced chloroamination cyclization of allenes has been shown to produce 2-(1-chlorovinyl)pyrrolidines, demonstrating a method for introducing both a substituent and a reactive handle onto the pyrrolidine ring. nih.gov Additionally, three-component [3+2] cycloaddition reactions followed by one-pot N-allylation and intramolecular Heck reactions have been used to synthesize complex fused pyrrolidine systems. beilstein-journals.org
Radiosynthesis of Labeled this compound for Research Applications
The use of radiolabeled compounds is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET), which allow for the non-invasive study of biological processes. The development of a radiolabeled version of this compound would enable researchers to investigate its pharmacokinetics and pharmacodynamics in living organisms. While specific literature on the radiosynthesis of this compound is not extensively available, established radiolabeling methodologies for similar molecules, particularly those incorporating isotopes like Carbon-11 (¹¹C), can be adapted.
A plausible strategy for the radiosynthesis of [¹¹C]this compound would likely involve the introduction of the ¹¹C isotope in the final step of the synthesis to maximize the radiochemical yield and minimize the time of synthesis, given the short half-life of ¹¹C (approximately 20.4 minutes). One potential precursor for such a radiosynthesis could be 1-(1-allylcyclohexyl)amine. This precursor could then be reacted with a ¹¹C-labeled alkylating agent to form the pyrrolidine ring.
For instance, the synthesis could proceed via the reaction of 1-(1-allylcyclohexyl)amine with a ¹¹C-labeled derivative of 1,4-dihalobutane. The ¹¹C label could be incorporated into one of the haloalkane's carbon atoms. This cyclization reaction would yield the desired [¹¹C]this compound. The general approach for such a radiosynthesis is outlined in the table below.
Table 1: Proposed Radiosynthesis of [¹¹C]this compound
| Step | Description | Precursor | Reagent | Product |
| 1 | Preparation of Radiolabeled Alkylating Agent | [¹¹C]Carbon Dioxide | Grignard Reagent, followed by reduction and halogenation | 1,4-Dihalo[¹¹C]butane |
| 2 | Cyclization | 1-(1-Allylcyclohexyl)amine | 1,4-Dihalo[¹¹C]butane | [¹¹C]this compound |
The radiochemical purity of the final product would need to be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radiation detector. Furthermore, the specific activity of the synthesized radiotracer would be a critical parameter to determine its suitability for in vivo imaging studies.
Alternative radiolabeling strategies could involve the use of other positron-emitting isotopes such as Fluorine-18 (¹⁸F), which has a longer half-life of approximately 109.8 minutes, allowing for more complex synthetic procedures and longer imaging times. The choice of isotope and synthetic route would ultimately depend on the specific research application and the available radiochemistry infrastructure. The development of a reliable radiosynthesis for labeled this compound would be a valuable contribution to the field, enabling further exploration of its biological targets and potential therapeutic applications through non-invasive imaging.
Structure Activity Relationship Sar Studies of 1 1 Allylcyclohexyl Pyrrolidine and Its Analogues
Design of Compound Libraries for SAR Analysis
The rational design of compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify lead compounds and understand structure-activity relationships. For analogues of 1-(1-Allylcyclohexyl)pyrrolidine, library design often focuses on systematic modifications of its core components: the aryl ring, the cyclohexyl ring, and the amine moiety.
The design process for these libraries can be guided by several principles:
Scaffold-Based Design : This approach utilizes a common chemical core, such as the 1-phenylcyclohexylamine (B1663984) scaffold, and introduces a variety of substituents at specific positions. For instance, libraries of 2,6,9-trisubstituted purines have been developed to target cyclin-dependent kinases, demonstrating the utility of a scaffold-based approach. drugdesign.org Similarly, libraries of arylcyclohexylamines are synthesized to explore the impact of different substituents on NMDA receptor affinity and selectivity. nih.gov
Fragment-Based Library Design (FBLD) : This method involves screening libraries of low-molecular-weight fragments that are likely to bind to the target protein. stanford.edu Hits from these screens can then be grown or linked to generate more potent ligands. This approach is particularly useful for identifying key binding interactions that can be exploited in the design of more complex molecules.
Diversity-Oriented Synthesis : This strategy aims to create a collection of structurally diverse molecules that cover a broad area of chemical space. This can lead to the discovery of novel scaffolds with unexpected biological activities.
Target-Focused Libraries : When the biological target is known, such as the NMDA receptor for PCP analogues, libraries can be designed to specifically interact with the binding site. mdpi.com This often involves computational methods like docking to predict which molecules are most likely to bind with high affinity. drugdesign.org
A method termed ProSAR utilizes topological pharmacophore fingerprints to guide reagent selection for combinatorial library design, aiming to maximize the coverage of pharmacophores in the resulting compound library. nih.gov This methodology can be enhanced by incorporating predictions for properties like aqueous solubility and hERG risk into the optimization process. nih.gov
The synthesis of these compound libraries often involves parallel synthesis techniques, allowing for the rapid production of a large number of analogues. For example, a parallel synthetic scheme was devised for a library of 2,4-diaminopyrimidines based on the availability of a large number of secondary amines. drugdesign.org The synthesis of various substituted 1-(1-phenylcyclohexyl)piperidines and 1-(1-phenylcyclohexyl)pyrrolidines has been described, providing a basis for creating libraries for SAR studies. nih.gov
Impact of Structural Modifications on Molecular Interactions
Systematic structural modifications of this compound and its parent compounds have provided a wealth of information regarding their interaction with the NMDA receptor and other binding sites.
Modifications to the Amine Group: The nature of the amine substituent significantly influences the potency of PCP analogues. Replacing the piperidine (B6355638) ring of PCP with a pyrrolidine (B122466) ring, as in 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), has been shown to decrease potency. nih.goverowid.org Further modifications, such as the introduction of an N-allyl group, also alter the potency. mdma.ch Studies on N-allyl analogues of PCP have shown that while they retain PCP-like behavioral effects, their potency is reduced compared to PCP. mdma.ch Interestingly, substitutions on the nitrogen atom generally alter the potency but not the efficacy of the compounds. nih.gov Non-cyclic alkyl substituents, such as methyl and ethyl groups, on the nitrogen atom can lead to active compounds, with the potency varying with the chain length. erowid.org
Modifications to the Cyclohexyl Ring: Alterations to the cyclohexyl ring can have a profound impact on activity. The introduction of methyl groups on the cyclohexyl ring of PCP tends to reduce potency without affecting efficacy. nih.gov In contrast, the addition of hydroxyl groups to the cyclohexyl ring leads to a decrease in both potency and efficacy. nih.gov
Modifications to the Aromatic Ring: The electronic properties of the aromatic ring are critical for maintaining activity. Increasing the electron density of the phenyl ring, for example with an amino group, or slightly reducing it with a fluorine atom, can retain PCP-like activity. nih.gov However, a significant reduction in electron density, such as with a nitro group, or extending the aromatic system, leads to a loss of activity. nih.gov Replacing the phenyl ring with a 2-thienyl ring, as in tenocyclidine (B1683004) (TCP), can increase potency by up to four times. erowid.org
The following table summarizes the general effects of structural modifications on the activity of PCP analogues:
| Structural Modification | Effect on Activity | Reference(s) |
| Amine Group | ||
| Pyrrolidine instead of Piperidine | Decreased potency | nih.goverowid.org |
| N-allyl substitution | Altered potency | mdma.ch |
| N-alkyl substitution | Altered potency, not efficacy | nih.goverowid.org |
| Cyclohexyl Ring | ||
| Methyl substitution | Reduced potency | nih.gov |
| Hydroxyl substitution | Decreased potency and efficacy | nih.gov |
| Aromatic Ring | ||
| Electron-donating/slightly withdrawing groups | Retained activity | nih.gov |
| Strong electron-withdrawing groups | Loss of activity | nih.gov |
| Thienyl instead of Phenyl | Increased potency | erowid.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for predicting the activity of novel compounds and for gaining insights into the structural features that are important for activity.
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors that capture various aspects of the chemical structure. These descriptors can be broadly categorized as:
Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. mdpi.com
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. mdpi.com
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape. mdpi.com
Physicochemical descriptors: These relate to properties like lipophilicity (logP) and polarizability. mdpi.com
Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies. medjchem.com
Once a pool of descriptors is generated, statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques for this purpose. jmaterenvironsci.comresearchgate.net In a QSAR study on PCP and TCP derivatives, descriptors such as dipole moment and total energy were found to be important for predicting their inhibitory activity at the NMDA receptor. researchgate.netresearchgate.net
The quality of a QSAR model is assessed through various statistical parameters, including the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q² or Rcv), which indicates the predictive ability of the model. mdpi.comjmaterenvironsci.com A high value of Q² (typically > 0.5) suggests a robust and predictive model. mdpi.com
Well-validated QSAR models can be powerful tools in drug discovery research. They can be used to:
Predict the activity of virtual compounds: This allows for the in silico screening of large virtual libraries to prioritize compounds for synthesis and biological testing. researchgate.net
Guide lead optimization: By understanding which structural features are important for activity, medicinal chemists can design more potent and selective analogues.
Elucidate mechanisms of action: QSAR models can provide insights into the types of interactions (e.g., steric, electrostatic, hydrophobic) that are important for binding to the biological target. mdpi.com
For instance, a 3D-QSAR study on a series of NMDA receptor antagonists revealed that steric, electrostatic, and hydrogen bond acceptor fields play a key role in their analgesic activity. mdpi.com In another study on PCP derivatives, a QSAR model with a high correlation coefficient was developed, demonstrating the potential to predict the in vitro inhibitory activities of new analogues. jmaterenvironsci.com
Conformational Analysis and its Relevance to Molecular Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these conformations relate to its biological activity.
For arylcyclohexylamines like this compound, the conformation of the cyclohexane (B81311) ring is of particular importance. The cyclohexane ring typically adopts a "chair" conformation, which is the most stable arrangement. utexas.edu In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. Generally, a conformation with the substituent in the equatorial position is more stable due to reduced steric hindrance. libretexts.orglibretexts.org
The relative orientation of the aryl ring, the cyclohexyl ring, and the amine group is crucial for binding to the PCP site of the NMDA receptor. mdpi.com Studies with rigid PCP analogues, where the conformation is constrained, have shown that a specific orientation of the ammonium (B1175870) center of the piperidinium (B107235) ring relative to the phenyl ring is necessary for high-affinity binding to the PCP receptor. nih.gov Deviations from this optimal conformation can lead to a significant loss of affinity. nih.gov
Molecular modeling and docking studies can provide valuable insights into the binding mode of these ligands and the conformational changes that occur upon binding. nih.gov The activation of the NMDA receptor involves complex conformational rearrangements of its different domains, and allosteric modulators can influence these conformational equilibria. nih.govmdpi.com Understanding the preferred conformation of this compound and how it interacts with the binding site of the NMDA receptor is therefore essential for the rational design of new analogues with improved pharmacological profiles.
Molecular and Cellular Mechanisms of Action of 1 1 Allylcyclohexyl Pyrrolidine
Identification and Characterization of Putative Molecular Targets
The primary molecular interactions of arylcyclohexylamines are with ionotropic glutamate (B1630785) receptors and sigma receptors. These interactions are foundational to their pharmacological profiles observed in experimental settings.
The principal mechanism of action for 1-(1-Allylcyclohexyl)pyrrolidine is believed to be its function as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. ontosight.ai The NMDA receptor, a crucial component of excitatory neurotransmission in the brain, is a ligand-gated ion channel that is permeable to calcium ions upon activation. nih.gov Its proper function is essential for synaptic plasticity, learning, and memory. ontosight.ai
Arylcyclohexylamines, including this compound, bind to a specific site located within the NMDA receptor's ion channel, often referred to as the "PCP-binding site". nih.govresearchgate.net This binding action physically obstructs the flow of ions, even when the receptor is activated by its endogenous agonists, glutamate and glycine. This form of antagonism is described as "uncompetitive" because the antagonist binds to the activated form of the receptor. nih.gov The blockade of NMDA receptors by these compounds is voltage-dependent, meaning the antagonist's ability to enter and block the channel is influenced by the neuron's membrane potential. This action disrupts normal glutamatergic neurotransmission, which is thought to be the basis for the dissociative anesthetic effects observed with this class of compounds. ontosight.ainih.gov
In addition to their primary action at NMDA receptors, many arylcyclohexylamines exhibit affinity for sigma (σ) receptors. wikipedia.org While initially misclassified as a type of opioid receptor, sigma receptors are now recognized as a distinct class of intracellular proteins. nih.gov There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are located in various tissues, with high concentrations in the central nervous system. nih.gov
Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and can translocate within the cell. researchgate.net They are involved in regulating a multitude of cellular processes, including calcium signaling, ion channel function, and neuronal survival. psychonautwiki.orgresearchgate.net The interaction of arylcyclohexylamines with sigma receptors can be complex, with some compounds acting as agonists and others as antagonists. wikipedia.org This interaction may contribute to the diverse range of pharmacological effects observed with these substances. ontosight.ai For instance, the activation of sigma-1 receptors has been associated with neuroprotective and antidepressant-like effects in some experimental models. researchgate.net The specific nature of the interaction of this compound with sigma receptor subtypes has not been extensively characterized.
Table 1: Putative Molecular Targets of this compound and Related Arylcyclohexylamines
| Target | Type of Interaction | Primary or Secondary | Putative Effect |
| NMDA Receptor | Non-competitive Antagonist | Primary | Blockade of ion channel, disruption of glutamatergic signaling |
| Sigma-1 Receptor | Agonist or Antagonist | Secondary | Modulation of intracellular calcium, neuronal signaling |
| Sigma-2 Receptor | Agonist or Antagonist | Secondary | Modulation of cellular signaling |
| Dopamine (B1211576) Transporter | Reuptake Inhibition | Secondary | Increased synaptic dopamine levels |
| Serotonin (B10506) Transporter | Reuptake Inhibition | Secondary | Increased synaptic serotonin levels |
This table is based on the known interactions of the arylcyclohexylamine class of compounds. The specific interactions of this compound may vary.
Downstream Cellular Signaling Pathway Elucidation in Research Models
The binding of this compound to its molecular targets initiates a complex series of intracellular events that alter cellular function and communication within neuronal circuits.
The blockade of NMDA receptors directly impacts intracellular calcium (Ca²⁺) levels, a critical second messenger. By preventing Ca²⁺ influx through the NMDA receptor channel, arylcyclohexylamines can significantly alter calcium-dependent signaling pathways. nih.gov These pathways include the activation of various protein kinases and phosphatases, which in turn regulate gene expression and protein function. enamine.net
Furthermore, interactions with sigma-1 receptors can also modulate intracellular calcium homeostasis. researchgate.net Sigma-1 receptors are known to influence the activity of inositol (B14025) trisphosphate (IP₃) receptors at the endoplasmic reticulum, leading to the release of stored calcium. psychonautwiki.org The modulation of these second messenger systems can have profound effects on neuronal excitability, metabolism, and survival.
The modulation of dopamine and serotonin systems, through potential interactions with their transporters, can further influence neuronal circuitry related to reward, mood, and cognition. The interplay between the glutamatergic, dopaminergic, and other neurotransmitter systems is a key area of research in understanding the complex behavioral effects of arylcyclohexylamines in experimental models.
Neurotransmitter System Interactions in Preclinical Research Models
The primary mechanism of action of this compound (PHP), a structural analog of phencyclidine (PCP), is understood to be its interaction with the N-methyl-D-aspartate (NMDA) receptor. ontosight.ai This interaction is central to its classification as a dissociative anesthetic, with effects comparable to other drugs in this class like ketamine. ontosight.ai Preclinical research suggests that the principal way PHP exerts its effects on the central nervous system is by blocking these crucial receptors. ontosight.ai
The NMDA receptors are pivotal in mediating excitatory synaptic transmission, and their function is integral to processes of learning, memory, and neuronal plasticity. By acting as an antagonist at these sites, this compound disrupts the normal flow of ions through the receptor's channel, leading to an impairment of glutamatergic neurotransmission. This blockade is the foundational mechanism for the dissociative state induced by the compound.
In addition to its well-established role as an NMDA receptor antagonist, there is evidence to suggest that this compound may also interact with sigma receptors. ontosight.ai Sigma receptors are a unique class of intracellular proteins, and their modulation can influence a variety of signaling pathways. However, the precise nature and functional consequences of the interaction between this compound and sigma receptors are not as extensively characterized as its effects on the NMDA receptor.
While the primary interactions of this compound appear to be with the NMDA and potentially sigma receptors, a comprehensive understanding of its engagement with other neurotransmitter systems is not yet fully detailed in the scientific literature. The table below summarizes the known and potential interactions based on available preclinical information.
Interactive Data Table: Preclinical Neurotransmitter System Interactions of this compound
| Target Receptor/Transporter | Interaction Type | Research Findings |
| N-Methyl-D-Aspartate (NMDA) Receptor | Antagonist | Primary mechanism of action, leading to blockade of the receptor and producing dissociative effects. ontosight.ai |
| Sigma Receptor | Potential Interaction | Suggested as a secondary target, though the specifics of the interaction are not fully elucidated. ontosight.ai |
It is important to note that detailed quantitative data, such as specific binding affinities (Ki) or functional potencies (EC50/IC50) of this compound at a wide range of neurotransmitter receptors and transporters, are not extensively available in the public domain. Further research employing techniques like radioligand binding assays and functional assays would be necessary to fully delineate the broader pharmacological profile of this compound.
Pharmacological Profiling of 1 1 Allylcyclohexyl Pyrrolidine in Preclinical Research Models
In Vitro Pharmacological Characterization
In vitro studies are fundamental to understanding the direct interaction of a compound with its molecular targets. For 1-(1-Allylcyclohexyl)pyrrolidine, this would involve a multi-faceted approach to determine its binding affinity, functional activity, and electrophysiological effects.
Receptor Binding Affinity and Selectivity Profiling in Tissue Homogenates and Recombinant Cell Lines
To understand the selectivity of this compound, its binding affinity for a wide range of receptors and transporters would need to be determined. This is typically achieved through radioligand binding assays using animal brain tissue homogenates or cell lines engineered to express specific human receptors. While it is known to be an NMDA receptor antagonist, its affinity for other sites, such as sigma receptors and monoamine transporters, is crucial for a complete profile. ontosight.ai
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound
| Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Data not available |
| Sigma-1 Receptor | ³H-Pentazocine | Guinea pig brain membranes | Data not available |
| Sigma-2 Receptor | [³H]DTG | Rat liver membranes | Data not available |
| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | Human embryonic kidney (HEK) cells | Data not available |
| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | HEK cells | Data not available |
| Norepinephrine (B1679862) Transporter (NET) | [³H]Nisoxetine | HEK cells | Data not available |
Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Functional Assays in Experimental Cell Lines
Functional assays are essential to determine whether the binding of this compound to a receptor results in a biological response, and to quantify its potency. These assays would typically measure changes in intracellular signaling molecules or ion flow in response to the compound. For instance, its activity at the NMDA receptor could be assessed by measuring calcium influx in neuronal cell lines.
Table 2: Hypothetical Functional Activity Profile for this compound
| Assay | Cell Line | Measured Parameter | IC₅₀/EC₅₀ (nM) |
| NMDA Receptor Antagonism | Primary cortical neurons | NMDA-induced calcium influx | Data not available |
| Dopamine Transporter Inhibition | HEK-DAT cells | [³H]Dopamine uptake | Data not available |
| Serotonin Transporter Inhibition | HEK-SERT cells | [³H]Serotonin uptake | Data not available |
| Norepinephrine Transporter Inhibition | HEK-NET cells | [³H]Norepinephrine uptake | Data not available |
IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration.
Electrophysiological Recordings in Isolated Neurons or Brain Slices
Electrophysiological techniques, such as patch-clamp recordings, provide a direct measure of a compound's effect on ion channel function and neuronal excitability. For this compound, these studies would be critical to characterize the specifics of its NMDA receptor blockade. For example, recordings could determine if the block is voltage-dependent, the kinetics of the block, and its effect on synaptic currents.
Ex Vivo Tissue Responses
Ex vivo studies utilize tissues isolated from a previously treated animal to assess the physiological or neurochemical effects of a compound. These preparations provide a bridge between in vitro and in vivo research.
Organ Bath Studies with Isolated Tissues
Organ bath studies are a classic pharmacological method to investigate the effects of a compound on the contractility of isolated tissues, such as arteries, atria, or ileum. While not the primary application for a centrally acting agent like this compound, these studies could reveal any peripheral effects on smooth or cardiac muscle function.
Neurochemical Analysis in Brain Slices
To understand how this compound affects neurotransmitter systems, neurochemical analyses would be performed on brain slices. Techniques like microdialysis or fast-scan cyclic voltammetry could be used to measure the compound's effect on the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine in various brain regions.
In Vivo Pharmacological Investigations in Animal Models (excluding human data)
Behavioral Phenotyping in Rodent Models for Research Purposes
No studies were found that described the behavioral effects of this compound in rodent models. Research in this area would typically involve assessing the compound's impact on locomotor activity, anxiety-like behaviors, cognitive function, and other relevant behavioral paradigms to understand its potential effects on the central nervous system.
Neurophysiological Recordings in Live Animals
There is no available research detailing in vivo neurophysiological recordings, such as electroencephalography (EEG) or single-unit recordings, in animals administered this compound. Such studies would be crucial for understanding the compound's mechanism of action at a neuronal level.
Pharmacokinetic and Pharmacodynamic Relationships in Research Species (excluding human)
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any non-human research species is not publicly available. Furthermore, no studies correlating the concentration of the compound in the body with its pharmacological effects (pharmacodynamics) have been published.
Metabolism of 1 1 Allylcyclohexyl Pyrrolidine in Experimental Systems
Hepatic Microsomal Metabolism Studies
Identification of Metabolites In Vitro
No in vitro studies utilizing hepatic microsomes to identify the metabolites of 1-(1-Allylcyclohexyl)pyrrolidine have been reported in the scientific literature.
Cytochrome P450 Enzyme Isoform Involvement
There is no available research identifying the specific cytochrome P450 (CYP) enzyme isoforms responsible for the metabolism of this compound.
In Vivo Metabolite Profiling in Animal Models
Metabolic Pathways and Biotransformation
Due to the lack of identified metabolites, the metabolic pathways and biotransformation routes of this compound remain unelucidated.
Enzyme Kinetics of Metabolic Pathways in Research Systems
No studies on the enzyme kinetics related to the metabolic pathways of this compound have been published.
Analytical Methodologies for Research on 1 1 Allylcyclohexyl Pyrrolidine
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a fundamental analytical technique for separating a mixture into its individual components. dntb.gov.ua For a compound like 1-(1-allylcyclohexyl)pyrrolidine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate it from complex matrices for subsequent quantification and identification. nih.gov
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient separation technique. dntb.gov.ua While specific validated methods for this compound are not extensively detailed in the public literature, general principles for analyzing related pyrrolidine (B122466) derivatives can be applied. Typically, reversed-phase HPLC is utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
For instance, analysis of other pyrrolidone compounds has been achieved using a reversed-phase C18 or similar column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. nih.govsielc.com The selection of the detection wavelength is critical for sensitivity and is determined by the chromophores present in the molecule. Given the structure of this compound, which lacks a strong chromophore, UV detection might be at lower wavelengths (e.g., below 220 nm). For enhanced sensitivity and specificity, HPLC is often coupled with a mass spectrometer (LC-MS). nih.gov
Table 1: General HPLC Parameters for Pyrrolidine Derivatives
| Parameter | Typical Setting | Rationale |
| Column | Reversed-Phase (e.g., C18, C8) | Effective for separating non-polar to moderately polar organic molecules from aqueous matrices. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for the elution of a wide range of compounds with varying polarities. |
| Detector | UV-Vis (DAD) or Mass Spectrometry (MS) | DAD provides spectral information, while MS provides mass information for high-confidence identification. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical scale separations. |
| Injection Volume | 1 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
This table presents generalized conditions based on methods for related compounds and is intended to be illustrative.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds and is frequently used for the analysis of phencyclidine (PCP) and its analogues, including those with a pyrrolidine moiety (PCPy). nih.govsums.ac.ir GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column.
In the analysis of PCPy analogues, GC is almost invariably coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov Research has shown that the choice of analytical conditions is critical. For example, the analysis of certain methoxy-substituted PCPy analogues can induce thermal degradation in the GC inlet, particularly when analyzing the hydrochloride salt form. nih.gov This degradation can lead to the formation of a substituted 1-phenylcyclohex-1-ene nucleus, an important consideration for accurate sample profiling. nih.gov Therefore, derivatization or the analysis of the free base may be necessary to prevent on-column degradation and ensure accurate quantification.
Spectroscopic Characterization Methods for Structural Elucidation
Following separation, spectroscopic methods are indispensable for confirming the molecular structure of the analyte.
Mass spectrometry is a primary tool for the identification of this compound, providing information about its molecular weight and fragmentation pattern. When coupled with GC or LC, it becomes a highly specific and sensitive detector. nih.gov Studies on related PCPy analogues have utilized both electron ionization (EI) and chemical ionization (CI) sources, along with high-resolution mass spectrometry (HRMS) to obtain exact mass measurements, which aids in determining the elemental composition. nih.gov
The EI mass spectrum is particularly useful as it provides a reproducible fragmentation pattern that can serve as a "fingerprint" for the molecule, allowing for library matching. For this compound, key fragmentation pathways would likely involve the loss of the allyl group, cleavage of the pyrrolidine ring, and fragmentation of the cyclohexyl ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification when using ion mobility spectrometry-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 194.19032 | 149.5 |
| [M+Na]⁺ | 216.17226 | 152.5 |
| [M-H]⁻ | 192.17576 | 152.9 |
| [M+NH₄]⁺ | 211.21686 | 170.6 |
| [M]⁺ | 193.18249 | 141.7 |
Data sourced from PubChemLite. researchgate.net These values are predicted and serve as a reference for experimental determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the carbon-hydrogen framework of this compound. nih.gov
Research on closely related PCPy analogues demonstrates the depth of information that can be obtained from NMR. nih.gov For instance, the chemical shifts and splitting patterns of the signals for the cyclohexyl protons can help determine the conformation of the ring. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. ipb.pt HMBC, in particular, is crucial for confirming the attachment of the allyl group and the pyrrolidine ring to the same quaternary carbon of the cyclohexane (B81311) ring. ipb.pt
Studies have also shown that NMR spectra can be sensitive to the solvent used (e.g., CDCl₃ vs. d₆-DMSO) and whether the compound is in its free base or salt form, which can affect the chemical shifts of protons near the nitrogen atom. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching from the alkyl groups (cyclohexane, pyrrolidine, and allyl) typically in the 2850-3000 cm⁻¹ region.
C=C stretching from the allyl group, expected around 1640 cm⁻¹.
=C-H bending (out-of-plane) for the vinyl group of the allyl moiety, often seen in the 910-990 cm⁻¹ range.
C-N stretching , typically in the 1000-1250 cm⁻¹ region.
While the parent phencyclidine molecule has a benzene (B151609) ring that absorbs UV light, this compound lacks a strong chromophore. Its UV-Vis spectrum would likely show only weak absorptions or end-absorption at shorter wavelengths (below 220 nm). Therefore, while UV-Vis spectroscopy is useful for detection as part of an HPLC system, it provides limited structural information for this specific compound compared to other spectroscopic techniques. nih.govnist.gov
Immunoassays and Receptor Autoradiography for Research Applications
In the study of this compound, a synthetic compound belonging to the arylcyclohexylamine class, immunoassays and receptor autoradiography serve as crucial research tools for its detection and for understanding its interaction with biological systems. These techniques, while often applied in broader toxicological and pharmacological research, are adaptable for specific investigations into this compound.
Immunoassays
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or immunoglobulin. For arylcyclohexylamines like this compound, these assays can be developed to provide a sensitive and specific means of detection in research settings. The development of such an assay involves the generation of antibodies that can recognize and bind to the target molecule.
A study on phencyclidine (PCP) and its analogs, which are structurally related to this compound, demonstrated the feasibility of producing antibodies for this class of compounds. nih.gov In this research, haptens—small molecules that can elicit an immune response when attached to a large carrier such as a protein—were synthesized to mimic different parts of the PCP molecule. These haptens were then conjugated to bovine serum albumin and used to immunize rabbits, leading to the production of antibodies. nih.gov
The resulting antibodies were utilized in a radioimmunoassay (RIA) with [3H]PCP. The principle of this competitive assay is that the unlabeled drug (in this case, various PCP analogs) in a sample competes with a fixed amount of radiolabeled drug for a limited number of antibody binding sites. By measuring the amount of bound radiolabeled drug, the concentration of the unlabeled drug in the sample can be determined. The affinities of the generated antibodies for different PCP analogs were determined, with dissociation constants (Kd) ranging from 1.9 to 51.6 nM. nih.gov This approach highlights a viable pathway for developing a specific immunoassay for this compound for research purposes. The cross-reactivity of such antibodies with various analogs is a critical factor in the specificity of the assay. nih.gov
Receptor Autoradiography
Receptor autoradiography is a technique used to visualize the distribution and density of receptors in tissue sections. While direct receptor autoradiography studies specifically on this compound are not widely published, the methodology is well-established for its parent compounds, such as PCP. nih.gov This technique can be applied to investigate the binding sites of this compound in various animal tissues.
The general procedure for in vitro receptor autoradiography involves:
Preparation of thin tissue sections from an animal model, typically frozen.
Incubation of these sections with a radiolabeled form of this compound or a competing radioligand that binds to the same receptors.
Washing the sections to remove any unbound radioligand.
Exposing the sections to a photographic emulsion or a phosphor imaging screen, which is then developed to reveal the location and concentration of the bound radioligand.
This technique would allow researchers to map the specific brain regions or other tissues where this compound binds, providing insights into its potential pharmacological targets. The binding affinity of the compound for its receptors can also be determined through competitive binding assays, where tissue sections are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of unlabeled this compound. nih.gov
| Parameter | Description | Relevance to this compound Research |
| Hapten Synthesis | Creation of a small molecule that mimics the epitope of this compound to elicit an immune response when conjugated to a carrier protein. | Essential first step for the development of a specific immunoassay. |
| Antibody Generation | Production of antibodies in an animal model (e.g., rabbit) by immunization with the hapten-carrier conjugate. | Provides the key reagent for the immunoassay. |
| Radioimmunoassay (RIA) | A competitive immunoassay that uses a radiolabeled compound to quantify the amount of an unlabeled compound. | A sensitive method for detecting and quantifying this compound in research samples. |
| Receptor Binding Affinity (Kd) | The concentration of a ligand at which half of the receptors are occupied at equilibrium. | Can be determined through receptor autoradiography and binding assays to characterize the interaction of this compound with its target receptors. |
Sample Preparation Techniques for Biological Matrices in Research (excluding human)
The analysis of this compound in non-human biological matrices for research purposes requires effective sample preparation to isolate the compound from the complex biological environment. The choice of technique depends on the nature of the biological sample (e.g., blood, plasma, tissue) and the subsequent analytical method to be used, such as gas chromatography-mass spectrometry (GC-MS).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for the separation of compounds based on their differential solubilities in two immiscible liquids. For arylcyclohexylamines, LLE is frequently employed to extract the drug from an aqueous biological sample into an organic solvent. In a study analyzing a PCP analog in swine tissue, a variation of LLE was used where the sample was homogenized and then extracted with an organic solvent. nih.gov The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more solvent-soluble form.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. It is particularly useful for cleaning up complex samples before chromatographic analysis. For the analysis of PCP analogs, SPE has been shown to be an effective method. nih.gov A general SPE procedure for extracting a compound like this compound from a biological matrix would involve the following steps:
Conditioning: The SPE cartridge is washed with a solvent to wet the stationary phase.
Loading: The pre-treated biological sample is passed through the cartridge.
Washing: The cartridge is washed with a solvent to remove interfering substances.
Elution: The analyte of interest is eluted from the cartridge with a different solvent.
In research involving the analysis of a PCP metabolite, a solid-phase adsorption technique was successfully used to extract the metabolite from urine with an average recovery of 93%. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information, allowing for definitive identification. The quantitative measurement of PCP and its analogs in illicit samples has been successfully achieved using GC with a nitrogen detector, which is particularly sensitive for nitrogen-containing compounds like this compound. oup.com
| Technique | Principle | Application in this compound Research | Reported Recovery/Efficacy |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | Extraction from aqueous biological samples (e.g., plasma) into an organic solvent. | Method dependent, can be optimized by pH adjustment. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | Cleanup and concentration from complex matrices like tissue homogenates or urine. | Recovery of a PCP metabolite from urine was reported to be 93% on average. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography followed by detection and identification by mass spectrometry. | Definitive identification and quantification of this compound in prepared samples. | Capable of detecting low concentrations of PCP analogs. oup.com |
Computational and Theoretical Studies of 1 1 Allylcyclohexyl Pyrrolidine
Molecular Docking Simulations with Putative Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(1-Allylcyclohexyl)pyrrolidine, the primary putative receptor is the N-methyl-D-aspartate (NMDA) receptor, where it is known to act as a non-competitive antagonist at the phencyclidine (PCP) binding site located within the ion channel. ontosight.aichemicalbook.com
Docking studies of PCP and its analogs with the NMDA receptor have been instrumental in elucidating the key interactions that govern their binding. These studies help identify the specific amino acid residues within the receptor's binding pocket that form crucial contacts with the ligand. Although specific docking studies for this compound are not extensively documented in publicly available literature, the binding mode can be inferred from studies on its parent compound, PCP. The binding is characterized by hydrophobic interactions between the cyclohexyl ring and non-polar residues in the channel, as well as a key interaction involving the protonated amine.
Recent research has also highlighted a novel entry pathway for NMDA receptor channel blockers, suggesting that they can access the binding site not only from the extracellular solution but also through a hydrophobic path from the plasma membrane, a mechanism termed "membrane-to-channel inhibition" (MCI). chemicalbook.com This adds another layer of complexity and a potential area of investigation for the docking and dynamic simulations of this compound.
Table 1: Putative Receptors for this compound and Key Binding Site Residues
| Receptor | Putative Binding Site | Key Amino Acid Residues (Inferred from PCP studies) | Type of Interactions |
| NMDA Receptor | PCP site within the ion channel pore | Asparagine, Glycine, Alanine, Threonine, Serine | Hydrogen bonding, van der Waals forces, hydrophobic interactions |
| Sigma Receptors (σ1, σ2) | Undefined, but interaction is suggested | Aromatic and hydrophobic residues | Hydrophobic and electrostatic interactions |
This table is based on inferred data from studies on analogous compounds and general receptor pharmacology.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of binding, conformational changes, and the influence of the surrounding environment, such as the lipid bilayer and solvent, over time. nih.gov For this compound, MD simulations can complement docking studies by refining the binding pose and calculating binding free energies.
Simulations of the NMDA receptor have been crucial for understanding its complex gating mechanism and how channel blockers like PCP and its analogs modulate its function. nih.gov For instance, steered molecular dynamics simulations have been employed to model the transition of the NMDA receptor from a closed to an open state, providing a more realistic model for studying the binding of open-channel blockers. chemicalbook.com
While specific MD simulations for this compound are not widely published, the methodology applied to other NMDA receptor antagonists provides a clear framework. Such studies would involve placing the docked complex of this compound and the NMDA receptor in a simulated physiological environment and running a simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamics of the interaction. The results would shed light on the stability of the binding and the specific atomic movements that contribute to the antagonistic effect.
Table 2: Key Findings from MD Simulations of NMDA Receptor Antagonists
| Simulation Focus | Key Findings | Relevance for this compound |
| Ligand Binding Stability | PCP and related compounds form stable complexes within the NMDA receptor ion channel. | Suggests that this compound would also exhibit stable binding, leading to a sustained channel block. |
| Receptor Gating | The presence of an antagonist can influence the conformational state of the receptor's activation gate. | The binding of this compound is expected to stabilize the open, but blocked, state of the channel. |
| Ion Permeation | Channel blockers physically occlude the pore, preventing the passage of ions like Ca²⁺. | The cyclohexyl and pyrrolidine (B122466) moieties of the compound would act as a plug in the channel. |
| Membrane Interactions | Lipophilic antagonists can partition into the cell membrane before accessing the channel pore. | The lipophilicity of this compound suggests that membrane-mediated interactions could be significant. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to understand the electronic properties of a molecule, such as its charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are fundamental to a molecule's reactivity and its ability to interact with a biological target. For this compound, these calculations can provide insights into its chemical behavior and the nature of its interactions with the NMDA receptor.
The presence of the nitrogen atom in the pyrrolidine ring and the double bond in the allyl group are key features that would be a focus of quantum chemical analysis. The basicity of the nitrogen atom is crucial for its potential protonation under physiological conditions, which is often a prerequisite for binding to the PCP site in the NMDA receptor. The electronic properties of the allyl group may also contribute to its metabolic stability and specific interactions within the binding pocket.
Table 3: Calculated Physicochemical and Electronic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃N | PubChemLite uni.lu |
| Molecular Weight | 191.31 g/mol | Onto-sight ontosight.ai |
| Monoisotopic Mass | 193.18304 Da | PubChemLite uni.lu |
| XlogP (predicted) | 3.5 | PubChemLite uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 149.5 | PubChemLite uni.lu |
De Novo Ligand Design Principles Based on the this compound Scaffold
De novo ligand design aims to generate novel molecular structures with desired pharmacological properties, often starting from a known active scaffold. nih.gov The this compound molecule represents a valuable scaffold for designing new NMDA receptor antagonists with potentially improved therapeutic profiles. The core structure, consisting of a cyclohexyl ring geminally substituted with a pyrrolidine and an allyl group, can be systematically modified.
Generative deep learning models have been successfully applied to the de novo design of potential NMDA receptor antagonists, demonstrating the power of computational approaches in exploring new chemical space. ontosight.ai These methods can learn the underlying patterns from a set of known active compounds and generate new molecules that are likely to be active.
Strategies for designing new ligands based on the this compound scaffold include:
Scaffold Hopping: Replacing the cyclohexyl or pyrrolidine ring with other cyclic or heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.
Scaffold Decoration: Modifying the scaffold by adding, removing, or replacing substituents. For example, the allyl group could be replaced with other functionalities to modulate potency, selectivity, or pharmacokinetic properties.
Table 4: Strategies for De Novo Ligand Design Based on the this compound Scaffold
| Design Strategy | Approach | Potential Outcome |
| Scaffold Hopping | Replace cyclohexyl ring with other carbocyclic or heterocyclic rings. | Discovery of novel core structures with improved properties. |
| Scaffold Decoration | Modify or replace the allyl group with other substituents (e.g., alkyl, aryl, functional groups). | Fine-tuning of potency, selectivity, and ADME properties. |
| Ring Modification | Alter the size or substitution pattern of the pyrrolidine ring. | Optimization of the interaction with the binding site. |
| Fragment-Based Growth | Use the core scaffold as a starting point and computationally "grow" new fragments to occupy additional pockets in the receptor. | Development of ligands with increased affinity and selectivity. |
Predictive Modeling of Molecular Interactions
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources.
For this compound and its analogs, a QSAR model could be developed using a dataset of compounds with known NMDA receptor affinities. The model would use various molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) to quantify the structural features of the molecules and correlate them with their biological activity.
High-throughput screening assays, such as those measuring the inhibition of glutamate-induced effects in cultured neurons, can provide the necessary biological data for a large number of PCP analogs to train robust predictive models. The development of such models would be a powerful tool for the virtual screening of large compound libraries and for prioritizing candidates for synthesis and further testing.
Table 5: Predictive Modeling Approaches for this compound Analogs
| Modeling Technique | Description | Application |
| 2D-QSAR | Correlates 2D structural descriptors (e.g., molecular weight, logP, connectivity indices) with activity. | Rapid screening of large virtual libraries. |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Uses 3D molecular fields (steric and electrostatic) to model the interaction with the receptor. | Provides a 3D map of favorable and unfavorable regions for ligand binding, guiding structural modifications. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. | Can be used to search for novel scaffolds that fit the pharmacophore. |
| Machine Learning Models | Utilizes algorithms like random forests or support vector machines to learn complex structure-activity relationships. | Can capture non-linear relationships and potentially provide more accurate predictions. |
Potential Research Applications and Future Directions for 1 1 Allylcyclohexyl Pyrrolidine
Utility as a Pharmacological Research Probe for Neurotransmitter Systems
The primary value of 1-(1-Allylcyclohexyl)pyrrolidine in research lies in its activity as a dissociative anesthetic that acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor. ontosight.ai This mechanism is central to its utility as a research probe.
Probing the NMDA Receptor Complex: As an NMDA receptor antagonist, the compound can be used to investigate the physiological and pathological roles of the glutamatergic system. Its binding characteristics help in mapping the phencyclidine binding site within the NMDA receptor ion channel, contributing to a better understanding of receptor function, modulation, and its role in synaptic plasticity, learning, and memory. ontosight.ai
Investigating Related Neurotransmitter Systems: The pyrrolidine (B122466) scaffold is a common feature in molecules that target monoamine transporters. nih.govnih.gov Analogs of other pyrrolidine-containing compounds are known to be potent inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov This raises the possibility that this compound could also interact with these systems. Research using this compound could, therefore, help elucidate the complex interplay between the glutamatergic and monoaminergic systems.
Exploring Sigma Receptor Function: Like PCP, this compound may also interact with sigma receptors. ontosight.ai These enigmatic receptors are implicated in a variety of cellular functions and central nervous system disorders. The compound can serve as a tool to explore the pharmacology of sigma receptors and differentiate their functions from those of the NMDA receptor.
The utility of pyrrolidine-based compounds as research tools is well-established. For instance, certain pyrrolidine derivatives are used as probes to study the excitatory and excitotoxic activity of glutamate (B1630785) receptors. nih.govfrontiersin.org
Development of Novel Chemical Tools Based on the this compound Scaffold
The inherent structure of this compound makes it an excellent starting point, or scaffold, for the rational design of sophisticated chemical tools to probe biological systems. nih.gov The versatility of the pyrrolidine ring, known for its favorable stereochemical and conformational properties, is key to this potential. nih.gov
Potential chemical tools derived from this scaffold include:
Radiolabeled Ligands for Imaging: By incorporating a positron-emitting isotope such as Carbon-11 into the molecule, specific radiotracers could be developed for use in Positron Emission Tomography (PET). This has been achieved with other pyrrolidine-containing molecules to study targets like monoamine oxidase type A (MAO-A) in the brain. nih.gov A radiolabeled version of this compound would allow for the in-vivo visualization and quantification of NMDA receptor density and occupancy in real-time, offering insights into neuropsychiatric disorders.
Fluorescent Probes: Attaching a fluorophore to the scaffold could create fluorescent probes for use in cell imaging and high-throughput screening assays. These probes would enable researchers to visualize the subcellular location of target receptors and monitor receptor trafficking and binding events in living cells.
Affinity-Based Probes: The scaffold can be modified to create probes for affinity chromatography. By immobilizing the ligand on a solid support, it could be used to isolate and purify its target receptors (e.g., NMDA or sigma receptors) from complex biological samples, facilitating further proteomic studies.
| Tool Type | Proposed Modification | Research Application |
| PET Radiotracer | Incorporate ¹¹C or ¹⁸F isotope | In-vivo imaging and quantification of receptor density in the brain. |
| Fluorescent Probe | Attach a fluorescent dye (e.g., fluorescein, rhodamine) | Visualization of receptor localization and dynamics in cell cultures. |
| Affinity Ligand | Covalently link to a solid support (e.g., agarose (B213101) beads) | Purification and isolation of target receptors for proteomic analysis. |
| Photoaffinity Label | Introduce a photoreactive group (e.g., azido, benzophenone) | Covalently label the binding site of the target receptor for identification. |
Identification of Novel Biological Targets through Analog Exploration
Systematic chemical modification of the this compound structure can lead to the discovery of compounds with altered potency, selectivity, and even novel biological targets. This process, known as structure-activity relationship (SAR) exploration, is a cornerstone of drug discovery. researchgate.net
Modification of the Allyl Group: Altering the length, saturation, or functionalization of the allyl side-chain could significantly impact binding affinity and selectivity. For instance, studies on synthetic cathinones show that modifying the length of an alkyl side-chain can produce an inverted U-shape curve for potency at the dopamine transporter. ub.edu Similar systematic exploration could fine-tune the activity of this compound.
Substitution on the Cyclohexyl and Pyrrolidine Rings: Adding substituents to the cyclohexyl or pyrrolidine rings can alter the molecule's interaction with its binding pocket. SAR studies on a pyrroloquinolone scaffold, for example, led to potent and selective inhibitors of the PDE-5 enzyme. nih.gov A similar approach could yield analogs of this compound with enhanced selectivity for different NMDA receptor subtypes or novel affinity for other receptors.
Screening for New Targets: A library of analogs derived from the this compound scaffold can be screened against a broad panel of receptors, enzymes, and ion channels. This unbiased approach could uncover unexpected "off-target" activities, thereby identifying new biological targets for therapeutic intervention. For example, pyrrolidine-based scaffolds have been successfully adapted to create agonists for the kappa opioid receptor, demonstrating the potential for target-hopping through analog design. acs.org
Advanced Methodological Approaches for Studying this compound
To fully harness the research potential of this compound and its analogs, a combination of advanced computational and experimental methods is essential.
Computational Modeling:
Molecular Docking: Simulating the binding of this compound and its analogs into the crystal structures of target proteins (like the NMDA receptor) can predict binding conformations and affinities, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized compounds, streamlining the discovery process.
Experimental Assays:
Radioligand Binding Assays: These assays are fundamental for quantifying the binding affinity (Ki) of the compound and its analogs for various receptors and transporters (e.g., NMDA, DAT, SERT, NET, sigma). nih.govnih.gov
Electrophysiology: Techniques like patch-clamp recording on neurons or cells expressing the target receptor can directly measure the functional effect of the compound on ion channel activity, confirming its antagonist or agonist properties.
In-vivo Microdialysis: This technique can be used in animal models to measure how the compound affects neurotransmitter levels (e.g., dopamine, glutamate) in specific brain regions, providing a direct link between receptor interaction and neurochemical changes.
| Methodology | Purpose | Example Application |
| Molecular Docking | Predict binding mode and affinity of analogs. | Docking analogs into the NMDA receptor to guide synthesis of more potent blockers. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predicting the DAT inhibition potency of new analogs before synthesis. mdpi.com |
| Radioligand Binding | Quantify binding affinity to specific receptors. | Determining the Ki values for a series of analogs at DAT and SERT. nih.gov |
| PET Imaging | Visualize and quantify receptor binding in vivo. | Using an ¹¹C-labeled analog to map receptor distribution in the living brain. nih.gov |
Q & A
Q. Advanced Optimization
- Solvent-free conditions : Reduce purification complexity by using ionic liquids or neat reactions.
- Catalytic systems : Screen transition-metal catalysts (e.g., Pd/C) to improve regioselectivity during allylation .
How should analytical characterization be performed to confirm structural integrity?
Q. Basic Techniques
- NMR spectroscopy : Compare H and C spectra with known pyrrolidine analogs (e.g., δ ~3.30 ppm for pyrrolidine protons) .
- LC-HRMS : Confirm molecular ion ([M+H]) with mass accuracy <5 ppm .
Advanced Contradiction Resolution
If spectral data conflicts (e.g., unexpected splitting in H NMR):
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign stereochemistry.
- X-ray crystallography : Resolve ambiguous configurations .
What pharmacological assays are suitable for evaluating biological activity?
Q. Basic Profiling
- Receptor binding assays : Screen for affinity at NMDA or orexin receptors using radioligands (e.g., H-MK-801 for NMDA) .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
Q. Advanced SAR Design
- Substituent variation : Replace the allyl group with thiophene or methoxy analogs to assess hallucinogenic vs. therapeutic potential .
- In silico docking : Use AutoDock Vina to predict binding modes at orexin receptors, guided by published antagonist scaffolds .
How can researchers address discrepancies in synthetic yield or purity?
Q. Basic Troubleshooting
- TLC monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress and isolate byproducts .
- Column chromatography : Optimize gradients (e.g., 5–20% MeOH in DCM) for purification.
Q. Advanced Analysis
- HPLC-DAD/MS : Quantify impurities ≥0.1% and identify degradation products under accelerated stability conditions (40°C/75% RH) .
What safety protocols are critical for handling this compound?
Q. Basic Precautions
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation or dermal exposure .
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
Q. Advanced Toxicity Screening
- In vitro assays : Test hepatotoxicity (HepG2 cells) and neurotoxicity (SH-SY5Y cells) at 10–100 µM concentrations.
How can computational modeling guide research on this compound?
Q. Advanced Application
- Molecular dynamics simulations : Predict blood-brain barrier permeability using OPLS-AA force fields.
- ADMET prediction : Use SwissADME to estimate metabolic stability and CYP450 interactions .
What ethical considerations apply to publishing research on controlled substance analogs?
Q. Basic Guidelines
- Disclosure : Explicitly state compliance with ethical guidelines (e.g., Beilstein Journal’s experimental section requirements) .
- Data sharing : Deposit synthetic protocols in public repositories (e.g., Zenodo) to deter misuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
